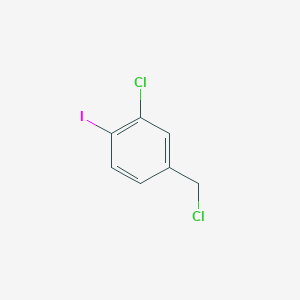

2-Chloro-4-(chloromethyl)-1-iodobenzene

Description

Properties

IUPAC Name |

2-chloro-4-(chloromethyl)-1-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2I/c8-4-5-1-2-7(10)6(9)3-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDWXDEKMZYMJSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCl)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation of Xylyl Alcohols and Benzyl Compounds

A prominent method involves the chlorination of 4-xylyl alcohol derivatives to produce chloromethyl-substituted benzenes, which can then be iodinated selectively. According to a detailed patent (CN108358776A), the preparation of 4-chloromethyl benzoic acid chlorides—a closely related intermediate—involves:

Step 1: Chlorination

- Starting from 4-xylyl alcohols.

- Catalyzed by dibenzoyl peroxide.

- Triethanolamine used as an inhibitor to prevent phenyl ring chlorination.

- Chlorine gas introduced at controlled rates (100–500 mL/min).

- Reaction temperature: 60–105 °C.

- Monitoring via gas chromatography (GC) to limit by-products.

Step 2: Hydrolysis

- Addition of water to convert chlorinated intermediates.

- Temperature controlled between 50–80 °C.

- Reaction completion confirmed by GC analysis.

Step 3: Acylation

- Reaction of hydrolysate with oxalyl chloride in the presence of catalytic DMF.

- Ether used as solvent (3–6 times the system mass).

- Reaction at room temperature with stirring.

- Product isolation by fractional distillation under reduced pressure.

This method yields 4-chloromethyl benzoic acid chlorides with 85–90% total yield and purity above 99%, demonstrating industrial applicability due to low side reactions, energy efficiency, and cost-effectiveness.

Selective Iodination and Chloromethylation

While direct literature on 2-chloro-4-(chloromethyl)-1-iodobenzene synthesis is limited, analogous halogenation strategies for introducing iodine selectively on chlorinated benzenes are reported in halogenation patents and research articles. Typical approaches include:

- Electrophilic aromatic substitution using iodine sources such as iodine monochloride or N-iodosuccinimide under controlled acidic conditions.

- Protection of sensitive groups to avoid side reactions.

- Use of mild chloromethylation reagents like chloromethyl methyl ether or paraformaldehyde with hydrochloric acid to introduce the chloromethyl group at the para position relative to chlorine.

Hypervalent Iodine-Mediated Reactions

Recent research has explored hypervalent iodine compounds for selective halogenation and functionalization of aromatic rings. For example, the use of PhI(OAc)2 as an oxidant enables efficient halocyclisation and halogenation reactions with high yields (up to 95%) in short reaction times (~10 minutes). Although these methods focus more on halocyclisation and aminofluorination, the underlying principles of iodine activation and selective substitution may be adapted for synthesizing iodinated chloromethylbenzenes.

Comparative Data Table of Preparation Methods

| Method Step | Reagents & Catalysts | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Chlorination | 4-xylyl alcohols, Cl2, dibenzoyl peroxide, triethanolamine | 60–105 °C, 100–500 mL/min Cl2 flow | 85–90 | >99 | Controlled chlorine addition minimizes by-products |

| Hydrolysis | Water | 50–80 °C | - | - | Converts chlorinated intermediates |

| Acylation | Oxalyl chloride, DMF catalyst, ether solvent | Room temp, stirring | - | - | Produces acid chlorides, facilitates further derivatization |

| Iodination (typical) | I2, ICl, or N-iodosuccinimide | Mild acidic conditions | Variable | - | Selective iodination on chlorinated ring |

| Hypervalent iodine-mediated halogenation | PhI(OAc)2, BF3·OEt2, or pyridine·HF | Room temp to 65 °C, short time | Up to 95 | - | Efficient, adaptable for aromatic iodination |

Research Findings and Industrial Implications

- The chlorination of 4-xylyl alcohols using dibenzoyl peroxide and triethanolamine effectively controls ring chlorination, leading to high selectivity for chloromethyl substitution with minimal by-products.

- The subsequent hydrolysis and acylation steps are optimized for high yield and purity, with oxalyl chloride and DMF providing efficient conversion to acid chlorides.

- The overall process is scalable, cost-effective, and environmentally favorable due to low energy consumption and minimal waste generation.

- Iodination strategies require careful selection of reagents and conditions to avoid displacement of chlorine or chloromethyl groups.

- Emerging hypervalent iodine chemistry offers promising routes for selective halogenation with high efficiency and may be adapted for synthesizing this compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(chloromethyl)-1-iodobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.

Coupling Reactions: It can participate in coupling reactions such as the Heck reaction, where it reacts with alkenes to form substituted alkenes.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.

Heck Reaction: Palladium catalysts and bases such as triethylamine are used under elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound, while in a Heck reaction, the product would be a substituted alkene.

Scientific Research Applications

Organic Synthesis

2-Chloro-4-(chloromethyl)-1-iodobenzene serves as a versatile intermediate in the synthesis of various organic compounds. It can undergo nucleophilic substitution reactions due to the presence of the chloromethyl and iodo groups, making it useful for introducing different functional groups into aromatic systems.

Case Study: Synthesis of Aryliodine(III) Dichlorides

Research indicates that aryl iodides can be converted into aryliodine(III) dichlorides through oxidative chlorination methods, utilizing this compound as a starting material. In a study, yields of 72–91% were achieved using hydrogen peroxide and hydrochloric acid as oxidants, demonstrating the compound's utility in synthesizing more complex iodine-containing compounds .

Material Science

In material science, this compound is investigated for its properties as a precursor in the synthesis of polymers and advanced materials. Its ability to participate in cross-linking reactions makes it valuable for developing new materials with tailored properties.

Case Study: Polymer Synthesis

The compound has been utilized in the preparation of functionalized polymers through radical polymerization techniques. The incorporation of halogenated monomers can enhance the thermal stability and mechanical properties of the resulting materials .

Mechanism of Action

The mechanism of action of 2-Chloro-4-(chloromethyl)-1-iodobenzene in chemical reactions involves the activation of the aromatic ring by the halogen atoms, making it more susceptible to nucleophilic attack. The presence of the chloromethyl group further enhances its reactivity by providing a site for electrophilic substitution. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

2-Bromo-1-chloro-4-iodobenzene

- Formula : C₆H₃BrClI

- Molecular Weight : 287.35 g/mol

- Key Differences : Bromine replaces the chloromethyl group at position 2.

- Applications : Used as a research intermediate in organic synthesis (exact applications unspecified) .

4-Bromo-2-(chloromethyl)-1-iodobenzene

- CAS No.: 1261817-10-0

- Formula : C₇H₅BrClI

- Molecular Weight : 331.38 g/mol

- Key Differences : Bromine at position 4 instead of chlorine; chloromethyl retained at position 2.

- Availability : Offered in milligram to multi-kilogram batches for research .

1-Chloro-4-iodobenzene

Substituent-Modified Analogs

2-Chloro-4-cyclopropyl-1-iodobenzene

- CAS No.: 2225141-53-5

- Formula : C₉H₈ClI

- Molecular Weight : 278.52 g/mol

- Key Differences : Cyclopropyl group replaces chloromethyl at position 4.

- Physicochemical Properties : Higher hydrophobicity due to the cyclopropyl moiety .

1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene

Functional Group Comparison Table

Biological Activity

2-Chloro-4-(chloromethyl)-1-iodobenzene is a halogenated aromatic compound that has garnered interest in various fields, including medicinal chemistry and biochemistry. Its unique structure, featuring multiple halogen atoms, contributes to its biological activity and potential applications in drug development and synthesis.

Chemical Structure

The chemical formula of this compound is C7H6Cl2I. The presence of chlorine and iodine atoms enhances the reactivity of this compound, making it a valuable intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins, enzymes, and nucleic acids. The halogen atoms can form covalent bonds with nucleophilic sites on these targets, leading to modulation or inhibition of their activity. This property is particularly useful in the design of enzyme inhibitors and other therapeutic agents .

Biological Activity

Research has shown that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Halogenated compounds often demonstrate significant antimicrobial properties, making them candidates for developing new antibiotics.

- Anticancer Properties : Some studies suggest that halogenated aromatics can inhibit cancer cell proliferation. For instance, related compounds have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells .

- Enzyme Inhibition : The compound's ability to act as an enzyme inhibitor has been explored, particularly in the context of drug development.

Case Studies

Several studies have investigated the biological activities of halogenated compounds similar to this compound:

- Anticancer Activity :

- Antimicrobial Studies :

- Enzyme Interaction :

Data Table: Biological Activity Overview

Q & A

Q. What are the key considerations when synthesizing 2-Chloro-4-(chloromethyl)-1-iodobenzene to ensure high purity?

- Methodological Answer: Synthesis requires controlled reaction conditions to avoid side reactions. For halogenated benzenes, methods like Ullmann coupling or electrophilic substitution (e.g., iodination via HNO₃/HI systems) can be adapted. Use anhydrous solvents (e.g., THF or DCM) to prevent hydrolysis of the chloromethyl group. Purification via column chromatography (hexane/ethyl acetate gradient) or recrystallization (from ethanol) is recommended. Monitor progress using TLC (Rf ~0.5 in 3:1 hexane:EA) and confirm purity via GC-MS (retention time ~12–14 min, based on analogous compounds in ) .

Q. How should researchers handle and store this compound to maintain stability?

- Methodological Answer: Store in airtight, amber glass vials under inert gas (N₂/Ar) at –20°C . The chloromethyl group is moisture-sensitive; include desiccants (e.g., silica gel). Handle in a fume hood with PPE (nitrile gloves, lab coat) due to potential toxicity, similar to chloromethyl ethers (–18). Avoid exposure to light to prevent degradation of the iodine substituent .

Q. What spectroscopic methods are recommended for characterizing this compound?

- Methodological Answer:

- ¹H/¹³C NMR : Identify deshielded aromatic protons (δ 7.2–7.8 ppm) and chloromethyl (–CH₂Cl, δ ~4.5 ppm). Compare with data for 1-Chloro-4-iodobenzene () .

- FT-IR : Confirm C–Cl stretches (~600 cm⁻¹) and C–I (~485 cm⁻¹).

- HRMS : Verify molecular ion [M+H]⁺ at m/z ~236.88 (C₇H₅Cl₂I).

Advanced Research Questions

Q. What strategies can resolve contradictions in reported physical properties (e.g., boiling point) of this compound across literature?

- Methodological Answer: Cross-validate using experimental re-determination (e.g., differential scanning calorimetry for melting point) and computational models (COSMO-RS for boiling point prediction). Analyze purity via HPLC (C18 column, 70:30 MeOH:H₂O) to rule out impurities. Compare with fluorinated analogs (e.g., 2-Chloro-4-fluoro-1-iodobenzene in , boiling point 94–98°C) to assess substituent effects .

Q. How can this compound be utilized in cross-coupling reactions for pharmaceutical intermediates?

- Methodological Answer: The iodine substituent enables Stille or Suzuki couplings for biaryl synthesis. Optimize conditions:

- Catalyst : Pd(PPh₃)₄ (2 mol%)

- Solvent : DMF or toluene at 80–100°C

- Base : K₂CO₃ or Cs₂CO₃

Monitor iodine displacement via ¹H NMR (loss of aromatic proton splitting). Post-reaction, purify via silica gel chromatography (hexane:EA 4:1). Reference tributylstannyl coupling protocols () .

Q. What computational approaches predict the reactivity of this compound in nucleophilic aromatic substitution?

- Methodological Answer: Perform DFT calculations (B3LYP/6-31G*) to model transition states and electron density maps. Assess directing effects:

- Iodine : Strongly meta-directing.

- Chloromethyl : Weakly para-directing.

Validate with kinetic isotope effect (KIE) studies under varied temperatures (25–80°C). Compare regioselectivity trends with fluorinated analogs () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.